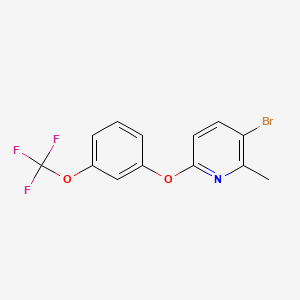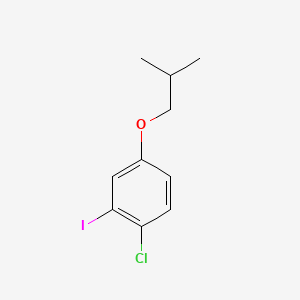
3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine: is an organic compound that belongs to the class of bromopyridines. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the second position, and a phenoxy group substituted with a trifluoromethyl group at the sixth position of the pyridine ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine typically involves the following steps:
Bromination: The starting material, 2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine, is subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane or acetonitrile.
Reaction Conditions: The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to scalable and cost-effective production.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: The bromine atom in 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted pyridine derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: The presence of the bromine atom makes this compound a suitable candidate for coupling reactions such as Suzuki-Miyaura and Heck reactions, which are used to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts are commonly used in coupling reactions, with bases such as potassium carbonate or cesium carbonate to facilitate the reaction.
Major Products:
Substituted Pyridines: Depending on the nucleophile used, various substituted pyridine derivatives can be obtained.
Coupled Products: Products of coupling reactions include biaryl compounds and other complex organic molecules.
Aplicaciones Científicas De Investigación
Chemistry:
Synthetic Intermediate: 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: The trifluoromethyl group is known to enhance the metabolic stability and bioavailability of drug molecules. Therefore, this compound is explored in the design and synthesis of potential drug candidates.
Industry:
Material Science: The compound’s unique chemical properties make it useful in the development of advanced materials, including polymers and coatings with specific functionalities.
Mecanismo De Acción
The mechanism of action of 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine depends on its application. In drug development, the compound may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its pharmacological profile.
Comparación Con Compuestos Similares
- 3-Bromo-2-methyl-6-(trifluoromethyl)pyridine
- 2-Bromo-6-methylpyridine
- 3-Bromo-6-methyl-2-(trifluoromethyl)pyridine
Uniqueness:
- Trifluoromethyl Group: The presence of the trifluoromethyl group in 3-Bromo-2-methyl-6-(2-(trifluoromethyl)phenoxy)pyridine imparts unique chemical and physical properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds without this group.
- Phenoxy Substitution: The phenoxy group further enhances the compound’s reactivity and potential applications in various fields.
Propiedades
IUPAC Name |
3-bromo-2-methyl-6-[2-(trifluoromethyl)phenoxy]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrF3NO/c1-8-10(14)6-7-12(18-8)19-11-5-3-2-4-9(11)13(15,16)17/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPLAENVNJDWGOF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)OC2=CC=CC=C2C(F)(F)F)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4'-Fluoro-3-isopropoxy-[1,1'-biphenyl]-4-amine](/img/structure/B8213996.png)













